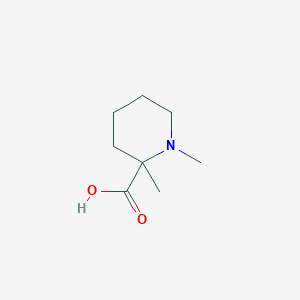

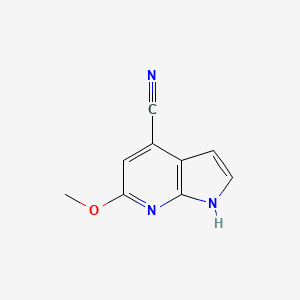

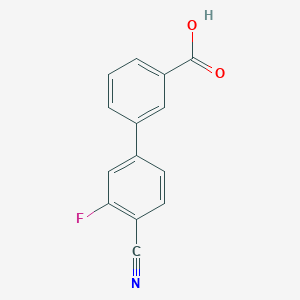

Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate

説明

“Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate” is a carbamate derivative . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent . This process yields excellent results .Molecular Structure Analysis

The molecular structure of “Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate” can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate” have been investigated. It has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

“Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate” is a white to slightly yellow needle-like compound . It has a molecular weight of 237.295 Da .科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of various pharmacologically active molecules. Its role as a precursor in the development of N-Boc-protected anilines is crucial . These intermediates are often employed in the creation of a wide range of therapeutic agents, including antibiotics, antifungals, and anticancer drugs .

Agriculture

“Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate” may serve as a protective agent for active ingredients in pesticides. The tert-butyl group can be removed enzymatically in the target organism, releasing the active compound .

Material Science

In material science, this compound finds applications in the synthesis of polymeric materials . It can be used to introduce phenolic functionalities into polymers, which are known for their thermal stability and mechanical strength .

Environmental Science

The compound’s potential in environmental science lies in its ability to act as a model compound for studying the environmental fate of carbamate pesticides. Its structural similarity to many carbamate pesticides makes it a suitable candidate for environmental degradation studies .

Biochemistry

Biochemically, “Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate” is significant in the study of enzyme-substrate interactions, particularly those involving esterases and amidases . These enzymes play a role in the metabolism of various bioactive compounds .

Pharmacology

Pharmacologically, the compound is used in the synthesis of Boc-protected amino alcohols , which are valuable building blocks in drug design and synthesis. They are used to create a variety of pharmaceuticals , including those with antidepressant and antihistamine properties .

Analytical Chemistry

In analytical chemistry, it serves as a standard for calibrating instruments like NMR, HPLC, and LC-MS . This is due to its well-defined structure and properties, which provide reliable reference points for analytical measurements .

Chemical Engineering

Lastly, in chemical engineering, this compound is involved in the development of chemical processes for the large-scale production of pharmaceuticals. Its role in the synthesis of intermediates is vital for the efficient and cost-effective manufacturing of drugs .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[1-(4-hydroxyphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9(10-5-7-11(15)8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCGADYUJGMDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(piperidin-3-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473472.png)

![2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473473.png)

![4-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473474.png)

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1473478.png)

![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473481.png)